molecular formula C29H39NO3 B1218092 N-Acetoxy-N-myristoyl-2-aminofluorene CAS No. 63224-45-3

N-Acetoxy-N-myristoyl-2-aminofluorene

Cat. No.: B1218092
CAS No.: 63224-45-3
M. Wt: 449.6 g/mol
InChI Key: FMZPHBKMZRMUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: N-Acetoxy-N-myristoyl-2-aminofluorene (N-AcO-MyAF) is a synthetic fluorene derivative with dual acyl modifications: an acetoxy group (-OAc) and a myristoyl group (C₁₃H₂₇CO-) attached to the nitrogen atom of the 2-aminofluorene scaffold. This structural configuration distinguishes it from related carcinogenic fluorene derivatives, as the bulky myristoyl group may hinder metabolic activation or DNA adduct formation .

This contrasts sharply with compounds like N-myristoyloxy-N-acetyl-2-aminofluorene (N-MyO-AAF), which is weakly mutagenic in the same system .

Properties

CAS No.

63224-45-3

Molecular Formula

C29H39NO3

Molecular Weight

449.6 g/mol

IUPAC Name

[9H-fluoren-2-yl(tetradecanoyl)amino] acetate

InChI

InChI=1S/C29H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-29(32)30(33-23(2)31)26-19-20-28-25(22-26)21-24-16-14-15-17-27(24)28/h14-17,19-20,22H,3-13,18,21H2,1-2H3

InChI Key

FMZPHBKMZRMUAH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C

Other CAS No.

63224-45-3

Synonyms

N-acetoxy-N-myristoyl-2-aminofluorene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between N-AcO-MyAF and related compounds:

Compound Structural Features Mutagenic Activity Carcinogenic Potency Key References
N-AcO-MyAF N-Acetoxy + N-myristoyl None (V79 cells) Not reported
N-MyO-AAF N-Myristoyloxy + N-acetyl Weak (V79 cells) Moderate (rodent models)
N-Hydroxy-2-acetylaminofluorene N-Hydroxy + N-acetyl High (Salmonella + in vivo) High (liver, mammary, intestine tumors)
N-Acetoxy-N-benzoyl-2-aminofluorene N-Acetoxy + N-benzoyl High (DNA adduct formation) Ultimate carcinogen (dG adducts)
N-Trifluoroacetyl-N-acetoxy analog N-Acetoxy + N-trifluoroacetyl Not tested Presumed high (electrophilic reactivity)

Mechanistic Differences

(a) Metabolic Activation and DNA Interaction
  • N-AcO-MyAF : The myristoyl group likely sterically hinders enzymatic activation (e.g., by NAT1/NAT2 acetyltransferases), preventing formation of reactive electrophiles that bind DNA .
  • N-MyO-AAF : Retains weak mutagenicity due to partial hydrolysis to N-acetoxy intermediates, which generate DNA-reactive species .
  • N-Hydroxy-2-acetylaminofluorene: Requires O-acetylation by NAT2 to form N-acetoxy derivatives, enabling covalent DNA adducts at guanine C8 positions. This metabolite is a proximate carcinogen with high tumorigenicity in rats .
  • N-Acetoxy-N-benzoyl-2-aminofluorene: Directly forms stable adducts with deoxyguanosine (dG) without requiring metabolic activation, acting as an ultimate carcinogen .
(b) Reactivity with Nucleophiles
  • Reducing agents like cysteine inhibit mutagenesis by scavenging electrophiles. N-Hydroxy-2-acetylaminofluorene is more sensitive to cysteine inhibition than N-acetoxy derivatives, suggesting differences in electrophile stability .

Structure-Activity Relationships

  • Acyl Group Size: Bulky groups (myristoyl): Reduce mutagenicity by impeding metabolic activation or DNA binding (N-AcO-MyAF vs. N-MyO-AAF) .
  • Position of Acyloxy Groups :
    • N-Acetoxy derivatives (e.g., N-AcO-MyAF) are less mutagenic than N-hydroxy precursors, which require enzymatic activation .

Toxicological and Environmental Implications

  • N-AcO-MyAF: Its lack of mutagenicity suggests lower environmental risk compared to analogs like 2-acetylaminofluorene (AAF), a known carcinogen listed as EPA Hazardous Waste U005 .
  • Regulatory Status: While AAF and N-hydroxy-AAF are classified carcinogens, N-AcO-MyAF remains unclassified due to insufficient toxicological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.